N-(2-acetylphenyl)-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

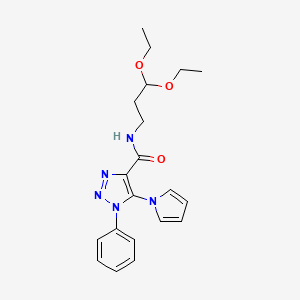

N-(2-acetylphenyl)-2-chloroacetamide, also known as N-acetyl-2-chloro-4'-methylphenyl hydrazine (NMSPH), is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. NMSPH is a derivative of hydrazine and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Herbicidal Activity

N-(2-acetylphenyl)-2-chloroacetamide derivatives, particularly chloroacetamides, are significant in agriculture for their herbicidal properties. For instance, chloroacetamide herbicides such as alachlor and metazachlor are used to control grasses and broad-leaved weeds in various crops, including cotton, brassicas, and maize (Weisshaar & Böger, 1989). Additionally, N-(1-arylethenyl)-2-chloroacetamides have shown effectiveness against upland weeds (Okamoto et al., 1991).

Biological Potential and Pharmacokinetics

Research indicates the potential biological activity of N-(substituted phenyl)-2-chloroacetamides. By applying Lipinski and Ghose’s rules, it's revealed that these compounds fulfill the requirements for bioactive compounds. Their lipophilicity, a key factor in biological activity, has been assessed using chromatographic techniques (Vastag et al., 2018).

Tyrosinase Inhibition

N-(4-acetylphenyl)-2-chloroacetamide is of interest as a potential tyrosinase inhibitor. Tyrosinase inhibition is relevant for treating dermatological disorders and potentially linked to Parkinson's disease. The synthesis and structural analysis of this compound provide insight into its inhibitory potential (Ashraf et al., 2016).

Antibacterial and Antifungal Properties

Derivatives of N-(2-acetylphenyl)-2-chloroacetamide, like those combined with benzimidazole, show promising antibacterial and antifungal activities. This is illustrated by the synthesis of chalcone-possessing benzimidazole derivatives which demonstrated significant antimicrobial properties (Parikh & Joshi, 2012).

Antiviral and Neuroprotective Effects

Anilidoquinoline derivatives related to N-(2-acetylphenyl)-2-chloroacetamide have shown therapeutic effects against Japanese encephalitis, with significant antiviral and antiapoptotic effects observed in vitro (Ghosh et al., 2008).

Safety and Hazards

Future Directions

The integration of boronic acid with peptides has led to broad applications, including the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces . This could potentially pave the way for developing a growing number of peptide boronic acids and related compounds .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit inhibitory effects against cyclooxygenase-1/2 (cox-1/2) and lipoxygenase-5 activities . These enzymes play crucial roles in the metabolism of arachidonic acid, a key player in inflammation and other physiological processes .

Mode of Action

It is known that similar compounds can form three-center hydrogen bonds, as demonstrated by x-ray diffraction analysis . This suggests that N-(2-acetylphenyl)-2-chloroacetamide may interact with its targets through hydrogen bonding, leading to changes in the targets’ function .

Biochemical Pathways

Given its potential inhibitory effects on cox-1/2 and lipoxygenase-5, it may impact the arachidonic acid metabolism pathway . This could lead to downstream effects on inflammatory responses and other physiological processes.

Result of Action

Similar compounds have shown potential antioxidant and antibacterial activities , suggesting that N-(2-acetylphenyl)-2-chloroacetamide may have similar effects.

properties

IUPAC Name |

N-(2-acetylphenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)8-4-2-3-5-9(8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPRTVLCALOMCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetylphenyl)-2-chloroacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2978174.png)

![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2978182.png)

![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)

![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)